n-(3-Aminopropyl)benzamide n-(3-Aminopropyl)benzamide
Brand Name: Vulcanchem
CAS No.: 6108-74-3
VCID: VC2316576
InChI: InChI=1S/C10H14N2O/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13)
SMILES: C1=CC=C(C=C1)C(=O)NCCCN
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

n-(3-Aminopropyl)benzamide

CAS No.: 6108-74-3

Cat. No.: VC2316576

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

n-(3-Aminopropyl)benzamide - 6108-74-3

Specification

CAS No. 6108-74-3
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name N-(3-aminopropyl)benzamide
Standard InChI InChI=1S/C10H14N2O/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13)
Standard InChI Key AOGPUGLWMPUQQZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NCCCN
Canonical SMILES C1=CC=C(C=C1)C(=O)NCCCN

Introduction

Chemical Identity and Structure

N-(3-Aminopropyl)benzamide is characterized by the following key identifiers:

ParameterValue
Chemical NameN-(3-Aminopropyl)benzamide
CAS Registry Number6108-74-3
Molecular FormulaC₁₀H₁₄N₂O
Molecular Weight178.23100 g/mol
IUPAC NameN-(3-aminopropyl)benzamide
Synonyms3-benzoylaminopropylamine, N-benzoyl-1,3-diaminopropane

The molecular structure consists of a benzamide moiety connected to a three-carbon chain terminated with a primary amine group . This structure provides the compound with unique chemical characteristics, as it contains both a nucleophilic primary amine and an electrophilic amide functionality.

Physical and Chemical Properties

N-(3-Aminopropyl)benzamide possesses distinct physicochemical properties that influence its behavior in various chemical and biological systems:

PropertyValue
Physical StateSolid
Density1.07 g/cm³
Boiling Point386.2°C at 760 mmHg
Melting PointNot specified in literature
Flash PointNot applicable
Log P1.85640
PSA (Polar Surface Area)55.12000
Index of Refraction1.545
Exact Mass178.11100
SolubilitySoluble in polar organic solvents

These properties highlight the compound's moderate lipophilicity (Log P of 1.85640) and polar character (PSA of 55.12), suggesting potential for reasonable membrane permeability while maintaining water solubility - characteristics important for pharmaceutical applications .

Synthetic Methods

Alternative Approaches

Advanced synthetic strategies may include:

  • Protection-deprotection sequences (using Boc or similar protecting groups) to control selectivity when working with the diamine

  • Solid-phase synthesis methodologies for research applications

  • Microreactor technology for continuous flow synthesis, as demonstrated with structurally related benzamides

Applications

Chemical Intermediates

N-(3-Aminopropyl)benzamide serves as a valuable intermediate in organic synthesis, particularly in:

  • Construction of more complex amide derivatives

  • Building block for heterocyclic compound synthesis

  • Precursor for pharmaceutically relevant structures

The primary amine terminus provides a reactive site for further functionalization through alkylation, acylation, or coupling reactions, while the amide linkage offers stability and hydrogen bonding capabilities .

Materials Science

The bifunctional nature of N-(3-Aminopropyl)benzamide makes it suitable for:

  • Surface modification and functionalization

  • Cross-linking agent in polymer chemistry

  • Precursor for specialized coatings

Related Compounds and Derivatives

Several structural analogs of N-(3-Aminopropyl)benzamide have been reported with distinct properties and applications:

N-(3-Aminopropyl)benzamide Hydrochloride

This salt form (CAS: 29833-50-9) has enhanced water solubility compared to the free base, making it more suitable for certain applications:

PropertyValue
Molecular FormulaC₁₀H₁₅ClN₂O
Molecular Weight214.69 g/mol
CAS Number29833-50-9
Physical StateSolid

The hydrochloride salt is commercially available and used in research settings where greater water solubility is required .

N-(3-Amino-propyl)-N-methyl-benzamide

This N-methylated derivative (CAS: 65189-30-2) features a tertiary amide:

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O
Molecular Weight192.25800 g/mol
CAS Number65189-30-2
Log P1.80770
PSA46.33000
PropertyValue
Molecular FormulaC₁₀H₁₃N₃O₃
Molecular Weight223.23 g/mol
CAS Number88342-18-1

The nitro group significantly alters the electronic properties of the benzamide moiety, potentially enhancing certain biological activities or providing a handle for further functionalization .

Research and Development Trends

Current research directions involving N-(3-Aminopropyl)benzamide and related compounds include:

  • Development of novel synthetic methodologies using microreactor technology for continuous flow synthesis

  • Investigation of antimicrobial properties of benzamide derivatives, particularly against resistant strains

  • Structure-activity relationship studies to optimize biological activity

  • Applications in materials science, particularly in polymer chemistry and surface modification

The relatively simple structure combined with dual functionality (amine and amide groups) continues to make this compound class attractive for diverse applications in medicinal chemistry and materials science .

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